Para-Ethylsulfonyl vs. Meta-Ethylsulfonyl Regioisomer: Antiviral Activity Class Inference from Patent EA019357B1
The para-ethylsulfonyl substitution (present in the target compound) is explicitly claimed as a preferred embodiment in patent EA019357B1 for anti-HCV activity. The closest positional isomer, 3-(ethylsulfonyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide (CAS not assigned), bears the sulfonyl group at the meta position [1]. According to the patent's general SAR disclosure, the para-substitution pattern is critical for optimal interaction with the viral target; meta-substituted analogs exhibit reduced or absent activity in the HCV replicon assay [1]. However, specific IC₅₀ values for either regioisomer are not publicly disclosed in the patent document.
| Evidence Dimension | Anti-HCV replicon activity (qualitative SAR) |
|---|---|
| Target Compound Data | Para-ethylsulfonyl substitution; activity claimed within patent scope |
| Comparator Or Baseline | Meta-ethylsulfonyl isomer: reduced/absent activity per patent SAR disclosure |
| Quantified Difference | Not quantifiable from available public data; direction of effect (para > meta) is disclosed in patent claims |
| Conditions | HCV replicon assay (specific conditions not detailed in accessible patent abstract) |
Why This Matters
Procurement of the incorrect regioisomer (meta instead of para) may yield a compound with no detectable anti-HCV activity, invalidating a screening campaign.
- [1] J. Edward, J.-F. Rossignol. Alkylsulfonyl-substituted N-(thiazol-2-yl)benzamides and use thereof for treating hepatitis C virus infection. Eurasian Patent EA019357B1, granted 2014. View Source
